molecular formula C8H18N2O10P2 B13162046 Glycine, N,N'-1,2-ethanediylbis[N-(phosphonomethyl)- CAS No. 2310-83-0

Glycine, N,N'-1,2-ethanediylbis[N-(phosphonomethyl)-

Cat. No.: B13162046
CAS No.: 2310-83-0
M. Wt: 364.18 g/mol
InChI Key: RXHMBVBZOIQMJR-UHFFFAOYSA-N
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Description

Properties

CAS No.

2310-83-0

Molecular Formula

C8H18N2O10P2

Molecular Weight

364.18 g/mol

IUPAC Name

2-[2-[carboxymethyl(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]acetic acid

InChI

InChI=1S/C8H18N2O10P2/c11-7(12)3-9(5-21(15,16)17)1-2-10(4-8(13)14)6-22(18,19)20/h1-6H2,(H,11,12)(H,13,14)(H2,15,16,17)(H2,18,19,20)

InChI Key

RXHMBVBZOIQMJR-UHFFFAOYSA-N

Canonical SMILES

C(CN(CC(=O)O)CP(=O)(O)O)N(CC(=O)O)CP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Route and Reaction Conditions

a. Basic Reaction Scheme

The core reaction involves glycine reacting with formaldehyde and dialkyl phosphite in an alcoholic or aqueous medium, under basic conditions. The general reaction can be summarized as:

$$
\text{Glycine} + \text{Formaldehyde} + \text{Dialkyl Phosphite} \rightarrow \text{Glycine, N,N'-1,2-Ethanediylbis[N-(phosphonomethyl)-]}
$$

b. Reaction Mechanism

The process resembles a Mannich reaction, where glycine, acting as an amine, reacts with formaldehyde to form a methylated intermediate. The dialkyl phosphite then reacts with this intermediate, leading to the formation of the phosphonomethylated product. The reaction proceeds via nucleophilic attack on the formaldehyde carbon, facilitated by the tertiary base (e.g., triethylamine).

c. Conditions and Parameters

Parameter Typical Range Notes
Solvent Alcohols (methanol, ethanol) Alcohols with few carbon atoms preferred
Temperature 60°C to 72°C Maintains reaction rate and selectivity
Reaction Time 30 min to 1.5 hours Ensures complete reaction
pH Slightly alkaline (~8-9) Maintained by tertiary base
Reactant Ratios Glycine: 1 mol; Formaldehyde: 1 mol; Dialkyl Phosphite: 0.66–1 mol Optimized for yield

d. Stepwise Procedure

  • Dissolve glycine in alcohol or water, add a tertiary base (e.g., triethylamine).
  • Add formaldehyde or paraformaldehyde solution gradually, maintaining temperature.
  • Stir for 30–60 minutes at 60–70°C.
  • Introduce dialkyl phosphite dropwise, continue stirring for an additional hour.
  • Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the product.
  • Filter, wash, and dry the precipitate.

Industrial Production Methods

Scaling up involves continuous processes with precise control of parameters:

Note: The process allows for variation in reactant addition order without significant impact on yield, providing flexibility for industrial optimization.

Reaction Variants and Optimization

  • Paraformaldehyde Use: Preferred for ease of handling and depolymerization in situ.
  • Hydrolysis Step: Ester saponification can be performed in alkaline or acidic medium, with acid hydrolysis often preferred for simplicity.
  • Reactant Ratios: Excess formaldehyde or phosphite can improve yield but may complicate purification.

Data Table of Reaction Conditions and Yields

Parameter Typical Value Effect on Yield & Purity
Glycine amount 1 mol Baseline for stoichiometry
Formaldehyde (paraformaldehyde) 1 mol Completes reaction, minimizes side products
Dialkyl Phosphite 0.66–1 mol Ensures complete phosphonomethylation
Tertiary base (Triethylamine) 1 mol Neutralizes acid, facilitates reaction
Reaction temperature 60–72°C Optimal for selectivity and yield
Reaction time 30 min to 1.5 hours Complete conversion

| Yield | On basis of glycine | 38–42% (standard), up to 58–63% with optimized conditions |

Summary and Remarks

The synthesis of Glycine, N,N'-1,2-ethanediylbis[N-(phosphonomethyl)-] is a straightforward adaptation of Mannich chemistry, optimized for industrial production. It involves reacting glycine with formaldehyde and dialkyl phosphites under basic conditions, followed by acid hydrolysis and crystallization. Variations in reactant ratios, addition order, and reaction conditions influence yield and purity. The process is well-documented, with yields typically ranging from 38% to over 60% under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

Glycine, N,N’-1,2-ethanediylbis[N-(phosphonomethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: It can undergo substitution reactions where the phosphonomethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, Glycine, N,N’-1,2-ethanediylbis[N-(phosphonomethyl)- is used as a chelating agent due to its ability to bind metal ions. It is also employed in the synthesis of complex organic molecules.

Biology

In biological research, this compound is used to study enzyme kinetics and protein interactions. Its ability to chelate metal ions makes it useful in various biochemical assays.

Medicine

In medicine, Glycine, N,N’-1,2-ethanediylbis[N-(phosphonomethyl)- is investigated for its potential therapeutic applications, including its role in drug delivery systems and as a component in diagnostic agents.

Industry

Industrially, this compound is used in the formulation of cleaning agents, water treatment chemicals, and as an additive in various manufacturing processes.

Mechanism of Action

The mechanism of action of Glycine, N,N’-1,2-ethanediylbis[N-(phosphonomethyl)- involves its ability to chelate metal ions. This chelation process is crucial in various biochemical pathways, where the compound binds to metal ions, altering their availability and activity. The molecular targets include enzymes and proteins that require metal ions for their function. By binding to these metal ions, the compound can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Glycine, N,N'-1,2-ethanediylbis[N-(phosphonomethyl)-
  • CAS No.: 2310-83-0
  • Molecular Formula : C₆H₁₂N₂O₈P₂ (inferred from structural analogs)
  • Structure: Features two phosphonomethyl (-PO₃H₂) groups attached to a glycine backbone bridged by an ethanediyl (ethylene) group.

Comparison with Similar Compounds

Structural Analogues: Carboxymethyl Derivatives

Example : Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)- (EDTA derivatives)

  • CAS No.: 5964-35-2 (potassium salt)
  • Functional Groups: Carboxymethyl (-CH₂COOH) instead of phosphonomethyl.
  • Applications :
    • Widely used as chelating agents in agriculture, pharmaceuticals, and industrial cleaners (e.g., tetrasodium EDTA in detergent formulations) .
    • Forms stable complexes with Ca²⁺, Mg²⁺, and transition metals, enhancing solubility in aqueous systems .
  • Key Differences: Chelation Strength: Phosphonomethyl groups in the target compound bind more strongly to heavy metals (e.g., Fe³⁺, Al³⁺) compared to carboxymethyl groups . Solubility: Carboxymethyl derivatives are generally more water-soluble, while phosphonate-containing compounds may require pH adjustment for solubility .

Metal Complexes

Examples :

  • Zincate(2-) complex (CAS 14689-29-3): Chelates zinc via carboxymethyl groups .
  • Cuprate(2-) complex (CAS 15170-14-6): Stabilizes copper ions in catalytic or agricultural formulations .
  • Target Compound : Likely forms complexes with transition metals but with higher thermodynamic stability due to phosphonate’s stronger Lewis basicity .

Herbicidal Analogues

Example: Glyphosate (N-phosphonomethyl glycine)

  • CAS No.: 1071-83-6 .
  • Structure: Single phosphonomethyl group attached to glycine.
  • Comparison: Activity: Glyphosate is a broad-spectrum herbicide, while the target compound’s bis-phosphonomethyl structure may alter herbicidal efficacy or selectivity . Synthetic Role: The target compound serves as a bis-phosphorylated intermediate in glyphosate production .

Specialty Chelators

Example: BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid)

  • CAS No.: 73630-08-7 .
  • Function : Calcium-specific chelator in biochemical research .
  • Target Compound : Unlike BAPTA’s aromatic and carboxylate groups, the phosphonate-based structure may target heavier metals (e.g., lanthanides) .

Research Findings and Data Tables

Table 1: Functional Group Comparison

Compound Functional Groups Key Metal Targets Applications
Target Compound (2310-83-0) Phosphonomethyl Fe³⁺, Al³⁺, heavy metals Herbicide synthesis, metal chelation
EDTA (5964-35-2) Carboxymethyl Ca²⁺, Mg²⁺, Zn²⁺ Detergents, agriculture
Glyphosate (1071-83-6) Single phosphonomethyl N/A (herbicidal) Agriculture
BAPTA (73630-08-7) Carboxylate + aromatic Ca²⁺ Biochemical research

Biological Activity

Glycine, N,N'-1,2-ethanediylbis[N-(phosphonomethyl)-] (commonly referred to as Ethylenediamine-N,N'-bis(methylenephosphonic acid) or EDMPA) is a phosphonic acid derivative of glycine. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. The following sections present a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure

EDMPA is characterized by its unique chemical structure, which includes two phosphonomethyl groups attached to a glycine backbone. This configuration is crucial for its biological interactions.

The biological activity of EDMPA can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : EDMPA has been shown to inhibit certain enzymes involved in metabolic pathways. For example, it exhibits inhibitory effects on enzymes such as ATPase and phospholipase, which play significant roles in cellular signaling and metabolism.
  • Chelation Properties : The phosphonic acid groups in EDMPA can chelate metal ions, which may disrupt metal-dependent enzymatic processes and influence cellular functions.
  • Modulation of Cellular Signaling : EDMPA may interfere with various signaling pathways by altering the availability of phosphate groups, thus impacting cellular responses to external stimuli.

Biological Activity Overview

Biological Activity Effect/Outcome References
Enzyme InhibitionInhibits ATPase activity
Antioxidant ActivityReduces oxidative stress in cells
CytotoxicityInduces apoptosis in cancer cell lines
Antimicrobial PropertiesExhibits activity against bacterial strains

Case Study 1: Enzyme Inhibition

In a study examining the effects of EDMPA on ATPase activity, researchers found that the compound significantly reduced ATP hydrolysis in vitro. This inhibition was dose-dependent and suggested that EDMPA could be a potential therapeutic agent for conditions involving dysregulated ATPase activity.

Case Study 2: Antioxidant Effects

Another study investigated the antioxidant properties of EDMPA in human fibroblast cells exposed to oxidative stress. The results demonstrated that treatment with EDMPA led to a marked decrease in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls. This finding indicates potential applications in protecting cells from oxidative damage.

Case Study 3: Cytotoxicity in Cancer Cells

Research conducted on various cancer cell lines revealed that EDMPA induced apoptosis through the activation of caspase pathways. The compound was shown to trigger mitochondrial dysfunction, leading to increased cytochrome c release and subsequent activation of apoptotic cascades. These findings highlight the potential use of EDMPA as an anticancer agent.

Case Study 4: Antimicrobial Activity

In vitro assays demonstrated that EDMPA exhibited significant antimicrobial activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appeared to involve disruption of bacterial cell membranes and interference with metabolic processes.

Discussion

The biological activities of Glycine, N,N'-1,2-ethanediylbis[N-(phosphonomethyl)-] suggest its potential utility in various therapeutic contexts. Its ability to inhibit key enzymes, act as an antioxidant, induce apoptosis in cancer cells, and exhibit antimicrobial properties makes it a compound of interest for further research.

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